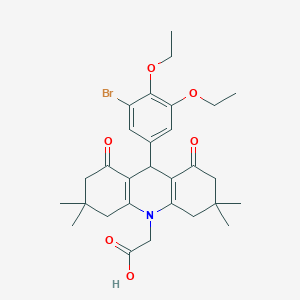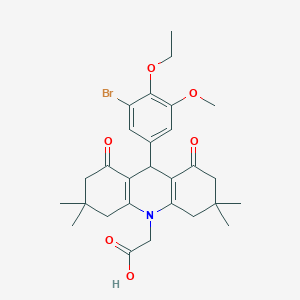![molecular formula C23H16N2O3 B302049 N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302049.png)
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, also known as PONFH, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of naphthofuran derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the expression of cyclin D1, a protein that is involved in cell cycle regulation.
Biochemical and Physiological Effects:
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been found to inhibit the growth of cancer cells by blocking the cell cycle and inducing cell cycle arrest. Additionally, N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to have antiviral and antimicrobial effects, which may be useful in the treatment of viral and bacterial infections.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is its broad range of biological activities, which makes it a promising compound for scientific research. However, there are also some limitations to using N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. For example, N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, the mechanism of action of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are many potential future directions for research on N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the study of the mechanism of action of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, which could provide insights into the underlying biology of cancer and viral infections. Additionally, the development of new synthesis methods for N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide could lead to improved yields and purity, which could facilitate further research on this compound.
Synthesis Methods
The synthesis of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 4-(2-propynyloxy)benzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain a pure product. This method has been optimized to yield high purity and high yield of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide.
Scientific Research Applications
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been found to have antiviral activity against herpes simplex virus type 1 and 2, and to exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli.
properties
Product Name |
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molecular Formula |
C23H16N2O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(E)-(4-prop-2-ynoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H16N2O3/c1-2-13-27-18-10-7-16(8-11-18)15-24-25-23(26)22-14-20-19-6-4-3-5-17(19)9-12-21(20)28-22/h1,3-12,14-15H,13H2,(H,25,26)/b24-15+ |
InChI Key |
CESUJLHNMZMWHA-BUVRLJJBSA-N |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
C#CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![[9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301973.png)
![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)



![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)
